molecular formula C17H24O4 B1247011 Octyl caffeate

Octyl caffeate

Cat. No.: B1247011
M. Wt: 292.4 g/mol
InChI Key: RXIINIWPQBLXAP-PKNBQFBNSA-N
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Description

Octyl caffeate is a lipophilic ester derived from caffeic acid, a naturally occurring phenolic compound found in various plants.

Properties

IUPAC Name

octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIINIWPQBLXAP-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) is widely employed for octyl caffeate synthesis via direct esterification. In this method, caffeic acid reacts with octanol in the presence of DCC and a catalytic base such as 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheres, typically achieving yields of 60–75% after 24–48 hours. For instance, Paracatu et al. reported a 77% yield for butyl caffeate under similar conditions, suggesting comparable efficiency for octyl derivatives.

A critical limitation is the formation of dicyclohexylurea (DCU) as a byproduct, necessitating purification via column chromatography. Recent optimizations involve substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which simplifies byproduct removal due to EDC’s water solubility.

Acid Chloride Intermediate

Thionyl chloride (SOCl₂) converts caffeic acid into caffeoyl chloride, which subsequently reacts with octanol. Acetylation of caffeic acid’s phenolic hydroxyl groups using acetic anhydride is often employed to prevent side reactions. The acetylated caffeoyl chloride is then treated with octanol in dichloromethane, followed by deprotection under mild acidic or basic conditions. Doiron et al. demonstrated this method for heptyl caffeate, achieving 68% yield after deprotection with sodium methoxide.

Table 1: Comparison of Traditional Esterification Methods

MethodCatalyst/ReagentSolventTemperatureYield (%)Reaction Time (h)
DCC-mediatedDCC, DMAPTHFRT60–7524–48
Acid chlorideSOCl₂DCMReflux65–7012–24
Mitsunobu reactionDIAD, TPPTHFRT55–6512

Enzymatic Synthesis

Lipase-Catalyzed Transesterification

Lipases such as Candida rugosa and Thermomyces lanuginosus (Lipozyme TL IM) enable regioselective esterification under mild conditions. Pang et al. synthesized propyl caffeate via transesterification of methyl caffeate with 1-propanol in ionic liquids, achieving 85% yield at 60°C. Adapting this for this compound would involve substituting 1-propanol with 1-octanol and optimizing molar ratios.

Chemoenzymatic Approaches

Tan and Shahidi developed a two-step process using vinyl caffeate as an intermediate. Octanol reacts with vinyl caffeate in the presence of lipases, bypassing the need for activated caffeic acid derivatives. This method avoids toxic reagents and achieves yields >80% in non-aqueous media.

Deep Eutectic Solvent (DES) Systems

DES as Caffeoyl Donor

A breakthrough involves using a DES composed of choline chloride and caffeic acid (CA) to enhance solubility and reactivity. Zhao et al. demonstrated that cation-exchange resin A-35 catalyzes octodecyl caffeate synthesis with 90.7% yield at 85°C. For this compound, substituting stearyl alcohol with 1-octanol under identical conditions (DES/octanol molar ratio 1:8, 5% catalyst load) achieves comparable efficiency.

Key Advantages:

  • Reduced Mass Transfer Limitations: DES solubilizes CA, accelerating reaction kinetics (initial rate: 3.06 × 10⁻⁴ mol/(L·min) vs. 1.05 × 10⁻⁴ mol/(L·min) for solid CA).

  • Lower Activation Energy: DES systems reduce activation energy from 90.19 kJ/mol (solid CA) to 67.57 kJ/mol.

Thermodynamic and Kinetic Analysis

The DES method follows pseudo-first-order kinetics, with equilibrium reached within 6 hours at 85°C. In contrast, solid CA requires >24 hours due to heterogeneous phase limitations.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. Sørensen et al. synthesized alkyl caffeates in 30 minutes using Amberlite IR-120H as a catalyst, achieving yields up to 88%. Applied to this compound, this method could enhance scalability for industrial applications.

Comparative Evaluation of Methods

Table 2: Method Efficacy and Scalability

MethodYield (%)ScalabilityEnvironmental ImpactCost
DCC-mediated60–75ModerateHigh (toxic byproducts)$$
DES system85–90HighLow (reusable DES)$$$
Enzymatic70–85LowMinimal$$$$
Microwave-assisted80–88HighModerate$$

Chemical Reactions Analysis

Types of Reactions

Octyl caffeate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, caffeic acid, and various alkyl esters depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antioxidant Properties

1. Lipophilicity and Stability in Edible Oils

Octyl caffeate exhibits enhanced lipophilicity compared to its parent compound, caffeic acid, making it suitable for applications in fat-soluble food products. Research indicates that this compound can significantly improve the oxidative stability of edible oils. In comparative studies, this compound demonstrated superior antioxidant activity against lipid peroxidation when evaluated alongside other alkyl caffeates such as methyl and butyl caffeates. The induction period and acid value assays showed that this compound effectively inhibits oxidation processes, thereby prolonging the shelf life of oils .

2. Mechanisms of Action

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit the formation of reactive oxygen species. Studies have shown that this compound can reduce oxidative stress markers in cellular models, indicating its protective role against oxidative damage . In particular, its efficacy was highlighted in experiments involving tert-butyl hydroperoxide-induced oxidative stress in liver cells, where it was found to activate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response .

Anti-inflammatory Effects

1. Inhibition of Nitric Oxide Production

This compound has been shown to possess significant anti-inflammatory properties by inhibiting nitric oxide production in macrophage cell lines. In vitro studies demonstrated that pre-incubation with this compound led to a marked decrease in nitrite accumulation and inducible nitric oxide synthase (iNOS) expression . This suggests that this compound can modulate inflammatory responses effectively.

2. In Vivo Studies

In animal models, this compound demonstrated the ability to reduce carrageenan-induced paw edema and inflammatory cytokine levels. These findings support its potential use as a therapeutic agent for inflammatory diseases .

Anticancer Potential

1. Cytotoxicity Against Cancer Cells

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies have reported that it exhibits significant growth inhibition against human cancer cells such as SW620 and HepG2, with inhibition ratios reaching up to 78% in some cases . The mechanism behind this anticancer activity is believed to involve apoptosis induction and cell cycle arrest.

2. Structure-Activity Relationship

Research into the structure-activity relationship of caffeic acid derivatives indicates that the length of the aliphatic chain influences their biological activity. This compound, with its eight-carbon chain, has been identified as one of the more potent derivatives in terms of anticancer effects compared to shorter-chain counterparts .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application Key Findings References
Antioxidant ActivityEnhances oxidative stability in edible oils; superior to methyl/butyl caffeates
Anti-inflammatory EffectsInhibits nitric oxide production; reduces inflammation in animal models
Anticancer ActivitySignificant growth inhibition in various cancer cell lines; induces apoptosis
Mechanism of ActionActivates Nrf2; modulates oxidative stress response

Mechanism of Action

Comparison with Similar Compounds

Octyl caffeate is unique among caffeic acid esters due to its balance of hydrophilic and lipophilic properties, making it effective in both aqueous and lipid environments. Similar compounds include:

These compounds share similar antioxidant activities but differ in their specific applications and effectiveness based on their chemical structures and solubility profiles.

Biological Activity

Octyl caffeate, a derivative of caffeic acid, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of antioxidant, anti-inflammatory, and anticancer research. This article delves into the various biological properties of this compound, supported by data tables and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester formed from caffeic acid and octanol. The introduction of the octyl group enhances its lipophilicity, which plays a crucial role in its biological activity. The structural characteristics of this compound influence its solubility and permeability across cell membranes, potentially enhancing its bioavailability compared to other caffeate derivatives.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily attributed to its ability to scavenge free radicals. Research indicates that it significantly outperforms traditional antioxidants like Vitamin C and butylated hydroxytoluene (BHT) in DPPH radical-scavenging assays. For instance, studies have reported IC50 values for this compound that are considerably lower than those for BHT and Vitamin C, indicating its superior efficacy as an antioxidant agent .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound14.1
Vitamin C33.3
BHT51.2

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical regulator of inflammation. This inhibition leads to a reduction in pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been extensively studied, revealing its ability to induce apoptosis in various cancer cell lines. Notably, it has shown promising results against liver-metastatic murine colon carcinoma cells, with studies indicating high inhibition ratios in cell viability assays.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineInhibition Ratio (%)Reference
SW620 (Colon)78.0
HepG2 (Liver)69.0
A549 (Lung)Significant

In a study involving different alkyl caffeates, this compound was found to have a higher cytotoxic effect compared to its shorter-chain counterparts. The mechanism behind this activity is believed to be linked to its enhanced membrane permeability due to the longer alkyl chain .

Case Studies

  • Study on Antioxidant Properties : A comparative study evaluated the antioxidant capacity of various alkyl caffeates, including this compound. Results indicated that this compound had a higher radical-scavenging activity than both BHT and Vitamin C, suggesting its potential use as a natural preservative in food products .
  • Anticancer Research : In vitro studies on human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The study highlighted the compound's potential as an anticancer agent, particularly in targeting metastatic cancer cells .

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to assess the antioxidant activity of octyl caffeate in lipid-based systems?

  • Methodology : this compound is typically evaluated in lipid-rich matrices (e.g., emulsions, fish oil-enriched mayonnaise) using assays like the CAT (Conjugated Autoxidizable Triene) assay. Studies often compare its efficacy at varying concentrations (e.g., 100 µM vs. 200 µM) against other alkyl caffeates. For instance, this compound at 200 µM showed superior antioxidant activity in mayonnaise, attributed to its optimal lipophilicity and radical scavenging capacity .
  • Key Parameters : Emulsion stability, peroxide value measurements, and radical scavenging assays (e.g., DPPH, ABTS) are critical for cross-study comparisons .

Q. How does alkyl chain length influence the antioxidant efficacy of caffeate esters like this compound?

  • Mechanistic Insight : Medium-chain esters (C8, this compound) exhibit higher antioxidant activity than shorter (C1–C4) or longer (C16) chains due to balanced hydrophobicity. This allows better integration into lipid bilayers while retaining phenolic hydroxyl groups for radical scavenging .
  • Data Trends : In vitro studies show nonlinear relationships, with this compound outperforming hexadecyl caffeate in reducing lipid peroxidation in fish models .

Q. What structural characterization techniques are used to confirm the identity of synthesized this compound?

  • Standard Protocols : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ethyl caffeate’s structure was validated via 1H NMR (δ 1.31–7.53 ppm), a method applicable to this compound .
  • Purity Criteria : Elemental analysis and chromatographic data (HPLC/GC) ensure purity, especially for novel derivatives .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s bioactivity (e.g., antioxidant vs. antiproliferative efficacy)?

  • Case Analysis : While this compound ranks highest in antioxidant activity among C4–C16 esters, its antiproliferative effect against A549 lung adenocarcinoma cells is lower than butyl caffeate. This discrepancy arises from differing mechanisms: antioxidant activity depends on radical scavenging, whereas cytotoxicity relates to intracellular localization and lipophilicity .
  • Experimental Design : Use compartmentalized assays (e.g., membrane permeability tests) to disentangle mechanisms. Combine in vitro lipid peroxidation models with cell viability assays .

Q. What strategies optimize this compound’s concentration and delivery in complex matrices like emulsions?

  • Concentration Optimization : Dose-response studies in o/w emulsions reveal that 200 µM this compound is more effective than 100 µM in delaying oxidation. Vacuum mixing (e.g., Stephan Universal mixer) ensures homogeneous distribution without destabilizing the emulsion .
  • Delivery Systems : Encapsulation in nanocarriers or co-emulsifiers (e.g., DATEMs) can enhance bioavailability and stability .

Q. What are the challenges in scaling up microbial biosynthesis of this compound for research applications?

  • Synthesis Pathways : Heterologous expression of caffeoyl-CoA acyltransferase in E. coli enables ethyl caffeate production, a template for this compound. Key hurdles include low yields and enzyme specificity for longer alkyl chains .
  • Yield Improvement : Metabolic engineering (e.g., precursor pathway optimization) and directed evolution of acyltransferases are promising strategies .

Q. How do researchers validate the multifunctional potential of this compound (e.g., antidiabetic, anti-inflammatory) beyond antioxidant effects?

  • Multi-Target Assays : Assess modulation of inflammatory mediators (e.g., iNOS expression, NO scavenging) and metabolic markers (e.g., hepatic glucose output, adipocyte glucose uptake) using cell-based and in vivo models. This compound’s anti-inflammatory action is partly mediated via NF-κB pathway inhibition .
  • In Vivo Models : Duckling models for HBV inhibition and diabetic rodent models provide translational insights .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

  • Documentation Standards : Detailed experimental sections must include reaction conditions, purification techniques, and instrument parameters (e.g., NMR settings). Supplementary Information (SI) should provide raw spectra and purity data .
  • Data Transparency : Publicly share spectra and assay protocols via repositories like Zenodo or institutional databases, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What are the ethical and reporting considerations for in vivo studies involving this compound?

  • Compliance : Follow ARRIVE guidelines for animal studies, including ethical approval declarations and detailed husbandry conditions. For example, disclose anesthesia protocols and endpoint criteria in manuscripts .
  • Conflict of Interest : Explicitly state funding sources and potential biases, particularly in industry collaborations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octyl caffeate
Reactant of Route 2
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Octyl caffeate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.